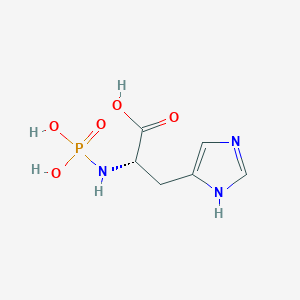
N-Hydroxypicolinimidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Field: Chemistry
N-Hydroxypicolinimidamide is used in the synthesis of cyclometalated iridium (III) complexes .
Application Summary
The compound is used as a ligand in the synthesis of a cyclometalated iridium (III) complex . This complex has been studied for its emissive properties, which could make it useful in devices such as organic light-emitting diodes (OLEDs) .
Methods of Application
The reaction of the cyclometalated chloro-bridged iridium (III) dimer, [(ppy)2Ir(μ-Cl)]2 (ppy = 2-phenyl pyridine), with N-naphthyl picolinamide (LH) in the presence of sodium methoxide resulted in a neutral heteroleptic monomer [Ir(ppy)2L] (1). The ligand, in its deprotonated form, binds to the iridium center as a N, O donor .
Results or Outcomes
The resulting complex [Ir(ppy)2L] (1) (LH = N-naphthyl picolinamide) is weakly emissive (515, 538 nm) when excited at 450 nm . The emission property seemed to depend mainly on the cyclometalating unit, and no modulation of the emission color was observed when the picolinamide ligand was varied .
Field: Chemistry - Reactivity Study and Synthetic Application
N-Hydroxypicolinimidamide could potentially be used in the study of reactivity and synthetic applications of N-heterocyclic phosphorus hydrides . These phosphorus-based hydrides have found many applications in the catalytic reduction of polar unsaturated bonds and in the hydroboration of pyridines .
Field: Nanotechnology - Green Synthesis of Nanoparticles
N-Hydroxypicolinimidamide might be used in the green synthesis of nanoparticles . In this process, biological methods are used for the synthesis of nanoparticles because they are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive .
Field: Medicinal and Industrial Applications
N-Hydroxypicolinimidamide could potentially be used in the medicinal and industrial applications of N-containing heterocyclic compounds . These compounds, including azetidines, thiazoles, thiazines, imidazoles, triazines, tetrazines etc., have potential medicinal and industrial applications .
Field: Chemistry - Reactivity Study and Synthetic Application
N-Hydroxypicolinimidamide could potentially be used in the study of reactivity and synthetic applications of N-heterocyclic phosphorus hydrides . These phosphorus-based hydrides have found many applications in the catalytic reduction of polar unsaturated bonds and in the hydroboration of pyridines .
Field: Nanotechnology - Green Synthesis of Nanoparticles
N-Hydroxypicolinimidamide might be used in the green synthesis of nanoparticles . In this process, biological methods are used for the synthesis of nanoparticles because they are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive .
Field: Medicinal and Industrial Applications
N-Hydroxypicolinimidamide could potentially be used in the medicinal and industrial applications of N-containing heterocyclic compounds . These compounds, including azetidines, thiazoles, thiazines, imidazoles, triazines, tetrazines etc., have potential medicinal and industrial applications .
Safety And Hazards
The safety data sheet for “N-Hydroxypicolinimidamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H315 and H319 . These statements suggest that the compound may cause skin irritation (H315) and serious eye irritation (H319) .
Propriétés
IUPAC Name |
N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXCGXSHUNVFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxypicolinimidamide | |
CAS RN |
849833-60-9, 1772-01-6 | |
| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridylamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)










